molecular formula C13H16F5N5O2S B10944184 1-(difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10944184
M. Wt: 401.36 g/mol
InChI Key: NXIGYARLTICVGN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide is a complex organic compound that features a pyrazole ring with various substituents, including difluoromethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The final step usually involves the sulfonation of the pyrazole ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often requires the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted pyrazoles .

Scientific Research Applications

1-(Difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3,5-dimethyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target

Properties

Molecular Formula

C13H16F5N5O2S

Molecular Weight

401.36 g/mol

IUPAC Name

1-(difluoromethyl)-3,5-dimethyl-N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C13H16F5N5O2S/c1-7-6-10(13(16,17)18)21-22(7)5-4-19-26(24,25)11-8(2)20-23(9(11)3)12(14)15/h6,12,19H,4-5H2,1-3H3

InChI Key

NXIGYARLTICVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(N(N=C2C)C(F)F)C)C(F)(F)F

Origin of Product

United States

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